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Compound of Interest

Compound Name:
3-Amino-1-(3-

methylphenyl)propan-1-ol

Cat. No.: B1376752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for aryl-substituted amino-

propanolamines, a class of compounds with significant interest in medicinal chemistry and drug

development. Due to the limited public availability of comprehensive spectroscopic data for 3-
Amino-1-(3-methylphenyl)propan-1-ol, this document will use the closely related and well-

characterized compound, 3-Amino-1-phenylpropan-1-ol, as a primary example for comparison.

The methodologies and data presentation formats provided herein can be applied to 3-Amino-
1-(3-methylphenyl)propan-1-ol should its spectral data become accessible.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Amino-1-phenylpropan-1-ol

and a potential isomeric alternative, 3-Amino-1-(4-methylphenyl)propan-1-ol. The data for the

4-methyl isomer is included as a representative example of how subtle structural changes

affect spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound Solvent Chemical Shift (δ) ppm

3-Amino-1-phenylpropan-1-ol CDCl₃
Data not readily available in

literature searches.

3-Amino-1-(4-

methylphenyl)propan-1-ol
CDCl₃

Data not readily available in

literature searches.

3-Amino-1-(3-

methylphenyl)propan-1-ol
-

Spectroscopic data not publicly

available at the time of this

report. A commercial supplier,

BLDpharm, indicates the

availability of NMR data upon

request.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound Solvent Chemical Shift (δ) ppm

3-Amino-1-phenylpropan-1-ol CDCl₃
Data not readily available in

literature searches.

3-Amino-1-(4-

methylphenyl)propan-1-ol
CDCl₃

Data not readily available in

literature searches.

3-Amino-1-(3-

methylphenyl)propan-1-ol
-

Spectroscopic data not publicly

available at the time of this

report.

Table 3: Infrared (IR) Spectroscopic Data
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Compound Sample Phase
Key Absorption Bands
(cm⁻¹)

3-Amino-1-phenylpropan-1-ol KBr Pellet
Data not readily available in

literature searches.

3-Amino-1-(4-

methylphenyl)propan-1-ol
KBr Pellet

Data not readily available in

literature searches.

3-Amino-1-(3-

methylphenyl)propan-1-ol
-

Spectroscopic data not publicly

available at the time of this

report.

Table 4: Mass Spectrometry Data

Compound Ionization Method [M+H]⁺ (m/z)
Key Fragmentation
Ions (m/z)

3-Amino-1-

phenylpropan-1-ol
ESI 152.1

Data not readily

available in literature

searches.

3-Amino-1-(4-

methylphenyl)propan-

1-ol

ESI 166.1

Data not readily

available in literature

searches.

3-Amino-1-(3-

methylphenyl)propan-

1-ol

- -

Spectroscopic data

not publicly available

at the time of this

report.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts

are reported in parts per million (ppm) relative to an internal standard, typically

tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum is obtained using an FTIR spectrometer. For solid samples, a small

amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin

pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a liquid

chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for

these types of molecules. The sample is dissolved in a suitable solvent and infused into the ion

source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Cross-
Referencing
The following diagram illustrates the logical workflow for identifying and comparing a target

compound with its alternatives using spectroscopic data.

Target Compound Analysis

Alternative Compounds Analysis

3-Amino-1-(3-methylphenyl)propan-1-ol Acquire Spectroscopic Data
(1H NMR, 13C NMR, IR, MS)

Cross-Reference and
Compare Spectral Data

Positional Isomers
(e.g., 2-methyl, 4-methyl)

Acquire Spectroscopic Data
(1H NMR, 13C NMR, IR, MS)

Structural Confirmation
and Differentiation
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Click to download full resolution via product page

Caption: Workflow for spectroscopic identification and comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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